molecular formula C5H2Br2N4 B1391825 5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine CAS No. 959755-46-5

5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B1391825
CAS No.: 959755-46-5
M. Wt: 277.9 g/mol
InChI Key: IDWOTLNDEITXRA-UHFFFAOYSA-N
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Description

5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that features a fused triazole and pyrazine ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine atoms at the 5 and 8 positions of the triazolo[1,5-a]pyrazine core enhances its reactivity and potential for further functionalization.

Scientific Research Applications

5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including potential anticancer and antiviral agents.

    Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition.

    Chemical Biology: The compound is used in the design of molecular probes for imaging and diagnostic applications.

Biochemical Analysis

Biochemical Properties

5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine plays a significant role in biochemical reactions, particularly as an active pharmaceutical intermediate. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit antimicrobial properties by interacting with bacterial enzymes, leading to the inhibition of bacterial growth . Additionally, this compound can form complexes with metal ions, which may further modulate its biochemical activity and interactions with other biomolecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the proliferation of cancer cells by interfering with specific signaling pathways that regulate cell growth and division . Furthermore, this compound has been shown to affect the expression of genes involved in apoptosis, thereby promoting programmed cell death in certain cancer cell lines.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding interactions with biomolecules, such as enzymes and receptors. This compound can act as an enzyme inhibitor, blocking the active sites of enzymes and preventing their catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or heat . In in vitro studies, the effects of this compound on cellular function have been observed to change over time, with prolonged exposure leading to increased cytotoxicity and alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity, without causing significant toxicity . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that may retain or alter its biological activity . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity, as well as the presence of other substrates or inhibitors.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties . Once inside the cells, this compound may localize to specific cellular compartments or accumulate in certain tissues, influencing its overall bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable hydrazine derivative with a brominated pyrazine precursor. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The reaction mixture is heated to promote cyclization and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify the oxidation state of the nitrogen atoms in the triazole and pyrazine rings.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands in solvents like tetrahydrofuran or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl or alkyne-linked products.

Properties

IUPAC Name

5,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2N4/c6-3-1-8-4(7)5-9-2-10-11(3)5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWOTLNDEITXRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC=N2)C(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677834
Record name 5,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959755-46-5
Record name 5,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

N-(3,6-dibromo-pyrazin-2-yl)-N′-hydroxyformamidine (17.4 mg, 58.80 mmol) is treated with polyphosphoric acid (150 g) for one hour at 50° C. and then for 1.75 hours at 70° C. After cooling to room temperature, water is added to the reaction mixture. The resultant suspension is brought to pH 8 by careful addition of solid NaHCO3 in small portions. The precipitate formed is collected by filtration, washed once with 1N NaOH, three times with water and dried in vacuo. The residue is partitioned between ethyl acetate and 1N NaOH and the organic phase is washed one more time with 1N NaOH and once with brine. The organic phase is dried over MgSO4, filtered and evaporated to give the title compound (10.15 g) as a white solid. 1H-NMR (400 MHz, d6-DMSO) δ (ppm) 8.43 (s, 1H), 8.92 (s, 1H). LCMS: Rt 2.73 min (94.2%), m/z (APCI) 277 (M+H)+.
Quantity
17.4 mg
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reactant
Reaction Step One
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polyphosphoric acid
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150 g
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reactant
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resultant suspension
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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